Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the protection of an amino group with the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the free amine.
Scientific Research Applications
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and amino acids for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions and can be removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,4R)-4-amino-3-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl (1R,4R)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Features a different protecting group (benzyloxycarbonyl) with distinct deprotection conditions.
Methyl (1R,4R)-4-((fluorenylmethyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions.
Uniqueness
The uniqueness of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate lies in its use of the Boc protecting group, which provides stability and selectivity during chemical reactions. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in organic synthesis.
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m1/s1 |
InChI Key |
PAOZDFKVIXWHGK-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
Origin of Product |
United States |
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